Didrovaltrate
概要
科学的研究の応用
Didrovaltrate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of valepotriates and their chemical properties.
Biology: Investigated for its potential effects on the central nervous system, particularly its sedative and anxiolytic properties.
Industry: Utilized in the production of herbal supplements and natural remedies for anxiety and insomnia.
作用機序
ジドロバルトラートは、主に中枢神経系におけるγ-アミノ酪酸(GABA)受容体の調節を通じて効果を発揮します。GABAを分解する酵素であるGABAアミノトランスフェラーゼを阻害し、脳内のGABAレベルを上昇させます。 これにより、抑制性神経伝達の増強につながり、鎮静作用と不安解消作用に貢献します . さらに、ジドロバルトラートは、核因子-κB(NF-κB)活性化経路を阻害することが示されており、これがその抗腫瘍作用に貢献している可能性があります .
類似の化合物との比較
類似の化合物
バルトラート: 鎮静作用と不安解消作用が類似している、別のバレポトリアート。
イソ吉草酸: 類似の骨格構造を持ち、GABA-AT阻害活性を示します。
独自性
ジドロバルトラートは、アセトキシ基とスピロシクロペンタピラン環系を含む独自の化学構造により、バレポトリアートの中でもユニークです。 この構造は、GABAアミノトランスフェラーゼの強力な阻害作用や、がん細胞株に対する細胞毒性作用など、独特の薬理作用に貢献しています .
生化学分析
Biochemical Properties
Didrovaltrate has been found to interact with various biomolecules. It blocks I (Ca-L) in a concentration-dependent manner and probably inhibits I (Ca-L) in its inactive state . This interaction may contribute to its cardiovascular effect .
Cellular Effects
This compound exhibits cytotoxic effects against human cancer cell lines . It has been reported that this compound and other compounds from the same plant showed powerful cytotoxicity to liver cancer cells .
Molecular Mechanism
It is known that this compound blocks I (Ca-L) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level by interacting with calcium channels, potentially inhibiting them in their inactive state .
準備方法
合成経路と反応条件
ジドロバルトラートは、別のバレポトリアート化合物であるバルトラートのエステル化によって合成できます。このプロセスは、バルトラートと無水酢酸をピリジンなどの触媒の存在下で反応させることを含みます。 反応は通常室温で行われ、ジドロバルトラートが主な生成物として得られます .
工業的生産方法
ジドロバルトラートの工業的生産には、エタノールやメタノールなどの溶媒を用いて、カノコソウの根からバレポトリアートを抽出することが含まれます。次に、抽出物をカラムクロマトグラフィーにかけてジドロバルトラートを分離します。 分離された化合物は、再結晶法を用いてさらに精製されます .
化学反応の分析
反応の種類
ジドロバルトラートは、以下を含むさまざまな化学反応を起こします。
酸化: ジドロバルトラートは酸化されてジドロバルトラートオキサイドを生成できます。
還元: ジドロバルトラートの還元により、ジヒドロジドロバルトラートが生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: ジドロバルトラートオキサイド
還元: ジヒドロジドロバルトラート
科学研究への応用
ジドロバルトラートは、以下を含むいくつかの科学研究への応用があります。
化学: バレポトリアートとその化学的性質の研究における基準化合物として使用されます。
生物学: 特に鎮静作用と不安解消作用を有する中枢神経系への潜在的な影響について調査されています。
類似化合物との比較
Similar Compounds
Valtrate: Another valepotriate with similar sedative and anxiolytic properties.
Isovaleric Acid: Shares a similar backbone structure and exhibits GABA-AT inhibiting activity.
Valerenic Acid: A sesquiterpene found in valerian with anxiolytic effects
Uniqueness
Didrovaltrate is unique among valepotriates due to its specific chemical structure, which includes an acetoxy group and a spirocyclopentapyran ring system. This structure contributes to its distinct pharmacological properties, including its potent inhibition of GABA aminotransferase and its cytotoxic effects against cancer cell lines .
生物活性
Didrovaltrate is a significant iridoid compound derived from various species of the Valeriana genus, particularly Valeriana officinalis, known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its effects on the central nervous system, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a valepotriate, characterized by a unique structure that contributes to its biological activity. The compound exhibits various substituents that enhance its interaction with biological targets. The presence of a hemiacetal fragment allows for the formation of different derivatives under specific conditions, influencing its pharmacological effects.
1. CNS Activity
This compound has been studied for its effects on the central nervous system (CNS), particularly for its anxiolytic and sedative properties. Research indicates that it may produce calming effects without significant sedation, making it a potential candidate for treating anxiety disorders.
- Case Study : In a study involving animal models, this compound demonstrated significant anxiolytic effects at doses of 100 and 150 mg/kg. The administration resulted in decreased locomotor activity, indicating sedative effects without impairing motor coordination when tested in the rota-rod assay .
2. Antioxidant Activity
This compound exhibits considerable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Research Findings : A study reported that this compound showed a strong scavenging effect on free radicals, with half-maximal inhibitory concentration (IC50) values lower than 100 µg/mL for both DPPH and ABTS radical assays . This suggests its potential role in preventing oxidative damage associated with various diseases.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | <100 |
ABTS | <100 |
3. Cardiovascular Effects
This compound has been noted for its cardiovascular benefits, including the ability to lower blood pressure and heart rate.
- Mechanism : The compound's action appears to involve modulation of neurotransmitter levels and direct effects on vascular smooth muscle relaxation, contributing to its antihypertensive properties .
The mechanisms through which this compound exerts its effects are multifaceted:
- Cholinesterase Inhibition : this compound has been shown to inhibit cholinesterase activity, which may enhance cholinergic neurotransmission and contribute to its cognitive-enhancing properties.
- Neuroprotection : It may protect neuronal cells from ischemic damage by modulating intracellular signaling pathways related to apoptosis and inflammation .
Clinical Implications
The therapeutic potential of this compound extends beyond anxiety and oxidative stress management. Its neuroprotective and cardiovascular benefits position it as a candidate for further clinical exploration in treating conditions such as:
- Anxiety disorders
- Neurodegenerative diseases
- Cardiovascular diseases
特性
IUPAC Name |
[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHROXLDZHUIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864825 | |
Record name | 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18296-45-2 | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 64 °C | |
Record name | Dihydrovaltrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。